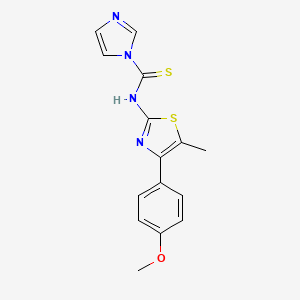
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide is a complex organic molecule that features a thiazole ring, an imidazole ring, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced by reacting the thiazole derivative with glyoxal and ammonium acetate.
Final Coupling: The final step involves coupling the thiazole-imidazole intermediate with a suitable isothiocyanate to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced thiazole or imidazole derivatives.
Substitution: Products may include substituted methoxyphenyl derivatives.
科学研究应用
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in cellular apoptosis pathways.
Pathways Involved: It is known to inhibit the PI3K/AKT/mTOR pathway, leading to the induction of autophagy and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- n-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
- n-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
Uniqueness
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K/AKT/mTOR pathway sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
属性
分子式 |
C15H14N4OS2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]imidazole-1-carbothioamide |
InChI |
InChI=1S/C15H14N4OS2/c1-10-13(11-3-5-12(20-2)6-4-11)17-14(22-10)18-15(21)19-8-7-16-9-19/h3-9H,1-2H3,(H,17,18,21) |
InChI 键 |
NPLRRFUPFJMICF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)NC(=S)N2C=CN=C2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















